4-フェニル-1,2,3-チアゾール

概要

説明

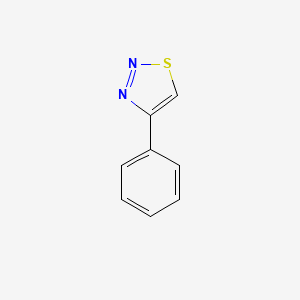

4-フェニル-1,2,3-チアゾール: は、化学式 C8H6N2S を持つ複素環式化合物です。これは、フェニル基で置換されたチアゾール環(硫黄原子と窒素原子を含む五員環)で構成されています。 この化合物の分子量は約 162.2 g/mol です .

2. 製法

合成経路:: 4-フェニル-1,2,3-チアゾールの調製には、いくつかの合成経路が存在します。一般的な方法の1つは、適切なヒドラジン誘導体とフェニルイソチオシアネートの環化です。 反応は、中間体チオセミカルバジドの生成を経て進行し、その後環化して目的のチアゾール環が生成されます .

工業生産方法:: 工業規模の生産方法は広く文書化されていませんが、研究室では、上記で述べた合成経路を使用してこの化合物を合成することがよくあります。

科学的研究の応用

4-phenyl-1,2,3-Thiadiazole finds applications in:

Medicinal Chemistry: Researchers explore its potential as a scaffold for drug design due to its diverse reactivity and biological activity .

Biological Studies: It has been investigated for its interactions with enzymes and receptors.

Industry: Although not widely used industrially, its unique structure may inspire novel materials or catalysts.

作用機序

4-フェニル-1,2,3-チアゾールの正確な作用機序は、その特定の用途によって異なります。分子標的に作用したり、経路を調節したり、生物学的効果を発揮したりする可能性があります。

6. 類似化合物の比較

4-フェニル-1,2,3-チアゾールは、フェニル置換されているためにユニークですが、類似の化合物には、他のチアゾール(例:2-アミノ-5-フェニル-1,3,4-チアゾール)や関連する複素環が含まれます .

生化学分析

Biochemical Properties

4-Phenyl-1,2,3-thiadiazole has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit significant anticancer activities, potentially through interactions with key amino acid residues .

Cellular Effects

The cellular effects of 4-Phenyl-1,2,3-thiadiazole are diverse and depend on the specific cell type. For example, it has been shown to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) cells . It is believed to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Phenyl-1,2,3-thiadiazole is complex and multifaceted. It is thought to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that 4-Phenyl-1,2,3-thiadiazole prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway .

Temporal Effects in Laboratory Settings

The effects of 4-Phenyl-1,2,3-thiadiazole can change over time in laboratory settings. While specific information on the product’s stability, degradation, and long-term effects on cellular function is limited, it has been reported that certain derivatives of 1,3,4-thiadiazole demonstrated good anti-proliferative effects after a 48-hour incubation .

Metabolic Pathways

It is known that 1,3,4-thiadiazole derivatives can potentially interact with DNA and RNA, disrupting processes related to DNA replication .

Transport and Distribution

4-Phenyl-1,2,3-thiadiazole is believed to cross cellular membranes easily due to its liposolubility and the mesoionic nature of 1,3,4-thiadiazoles . This allows it to interact with biological targets with distinct affinities .

Subcellular Localization

Given its ability to cross cellular membranes , it is likely that it can be found in various compartments or organelles within the cell.

準備方法

Synthetic Routes:: Several synthetic routes exist for the preparation of 4-phenyl-1,2,3-Thiadiazole. One common method involves cyclization of an appropriate hydrazine derivative with a phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate thiosemicarbazide, followed by cyclization to yield the desired thiadiazole ring .

Industrial Production Methods:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound using the synthetic routes mentioned above.

化学反応の分析

反応性:: 4-フェニル-1,2,3-チアゾールは、以下を含むさまざまな化学反応を起こすことができます。

酸化: 対応するスルホキシドまたはスルホンを生成するために酸化することができます。

還元: チアゾール環の還元は、ジヒドロ誘導体の生成につながる可能性があります。

酸化: 過酸化水素(HO)またはm-クロロ過安息香酸(m-CPBA)などの酸化剤。

還元: 水素化リチウムアルミニウム(LiAlH)または水素化ホウ素ナトリウム(NaBH)などの還元剤。

主要な生成物:: 主要な生成物は、特定の反応条件によって異なります。酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はジヒドロ誘導体を生成します。置換反応は、フェニル置換チアゾールをもたらします。

4. 科学研究への応用

4-フェニル-1,2,3-チアゾールは、次のような用途があります。

医薬品化学: 研究者は、その多様な反応性と生物活性から、医薬品設計の足場としてその可能性を探っています .

生物学的調査: 酵素や受容体との相互作用について調査されています。

産業: 広く産業的に使用されているわけではありませんが、その独特の構造は、新規材料や触媒を開発するきっかけとなる可能性があります。

類似化合物との比較

特性

IUPAC Name |

4-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-11-10-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWPNFXRMNNPKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296830 | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25445-77-6 | |

| Record name | 25445-77-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Phenyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。